Cycloguanil pamoate is a pharmaceutical compound recognized primarily for its role as an antimalarial agent. It is a metabolite of proguanil, which is itself a prodrug that converts into cycloguanil in the body. Cycloguanil pamoate functions as a dihydrofolate reductase inhibitor, interfering with the synthesis of nucleic acids in the Plasmodium parasite, thereby exhibiting significant antimalarial activity. This compound is particularly noted for its efficacy against drug-resistant strains of malaria and is often explored in combination therapies to enhance treatment outcomes .
Cycloguanil pamoate can be classified under the category of biguanide derivatives, sharing structural similarities with other compounds in this class. It is derived from chloroguanide and is synthesized through metabolic processes following the administration of proguanil. The compound is categorized as an antimalarial drug due to its mechanism of action against the Plasmodium species, which are responsible for malaria infections .
The synthesis of cycloguanil pamoate involves several chemical reactions, primarily starting from proguanil. The metabolic conversion occurs through the oxidation of proguanil, where a homolytic C-H bond adjacent to a nitrogen atom is cleaved, leading to the formation of an imine intermediate. This intermediate can either undergo cyclization to form cycloguanil or hydrolysis to yield 4-chlorophenylbiguanide .
In laboratory settings, cycloguanil can be synthesized through controlled reactions involving specific reagents and conditions optimized for yield and purity. The industrial production typically employs larger-scale reactors and purification techniques such as crystallization and filtration to ensure high-quality outputs .
Cycloguanil pamoate has a complex molecular structure characterized by its biguanide framework. The chemical formula for cycloguanil is , while for pamoate it is . The structural configuration allows it to effectively inhibit dihydrofolate reductase, which is crucial for nucleotide synthesis in parasites .
Cycloguanil pamoate participates in various chemical reactions, including:
The common reagents used include oxidizing agents, reducing agents, and solvents, with reaction conditions carefully controlled for temperature, pressure, and pH to achieve desired outcomes .
The major products resulting from these reactions include oxidized derivatives and various substituted forms of cycloguanil, influenced by the specific conditions and reagents used during synthesis.
Cycloguanil functions primarily as a dihydrofolate reductase inhibitor. By blocking this enzyme's activity, it disrupts folate metabolism within the Plasmodium parasite, ultimately hindering nucleic acid synthesis necessary for parasite replication. This mechanism is critical for its antimalarial efficacy, particularly in combating resistant strains of malaria when used in conjunction with other antimalarial agents .
Cycloguanil pamoate exhibits several notable physical properties:
The chemical properties include stability under various conditions, reactivity with different chemical agents, and its behavior in biological systems as an active metabolite. These properties are essential for understanding its application in therapeutic contexts .
Cycloguanil pamoate finds extensive applications in scientific research and medicine:
Cycloguanil pamoate (CAS 609-78-9) is a salt formed between the antimalarial agent cycloguanil and pamoic acid (4,4'-methylenebis(3-hydroxy-2-naphthoic acid)). The compound has a molecular formula of C45H44Cl2N10O6 and a molecular weight of 891.81 g/mol. Its structure features two cycloguanil cations complexed with one pamoate dianion, resulting in an extended aromatic system that enhances crystallinity and reduces aqueous solubility [9]. This configuration is critical for its repository properties, enabling sustained drug release following intramuscular administration.
The pamoate moiety significantly modifies the physicochemical behavior of the parent cycloguanil molecule. While cycloguanil itself (C11H14ClN5, MW 251.72 g/mol) exhibits moderate water solubility (>50 mg/mL), cycloguanil pamoate is practically insoluble in aqueous environments (<0.1 mg/mL) [2] . This insolubility arises from the hydrophobic nature of the pamoic acid component and the stable ionic interactions between the basic triazine nitrogens of cycloguanil and the carboxylic acid groups of pamoic acid. The compound appears as a solid powder with a melting point above 250°C, consistent with its high crystalline stability [9].
Table 1: Key Physicochemical Properties of Cycloguanil Pamoate
Property | Value | Experimental Conditions |
---|---|---|
Molecular Formula | C45H44Cl2N10O6 | - |
Molecular Weight | 891.81 g/mol | - |
Solubility in Water | <0.1 mg/mL | 25°C |
Solubility in DMSO | >50 mg/mL | 25°C |
Appearance | Yellow crystalline solid | - |
Elemental Composition | C 60.61%; H 4.97%; Cl 7.95%; N 15.71%; O 10.76% | Calculated from formula |
The synthesis of cycloguanil pamoate involves two distinct chemical processes: (1) preparation of the cycloguanil base, and (2) salt formation with pamoic acid. Cycloguanil is synthesized through a condensation reaction between 4-chloroaniline (1) and dicyandiamide (2-cyanoguanidine) to form 4-chlorophenylbiguanide (3), followed by cyclization with acetone. This one-pot reaction exploits the nucleophilic character of the biguanide nitrogen atoms, which attack the carbonyl carbon of acetone, leading to dehydration and formation of the dihydrotriazine ring [2].
The final pamoate salt is formed through an acid-base reaction in non-aqueous solvent:
2 Cycloguanil + Pamoic acid → Cycloguanil pamoate
Process optimization focuses on controlling crystal morphology to ensure consistent dissolution kinetics. Key parameters include:
Table 2: Historical Development of Cycloguanil Pamoate Synthesis
Year | Innovation | Patent/Reference | Significance |
---|---|---|---|
1956 | Two-component cyclization synthesis | Modest E.J., J Org Chem 21:1-13 | Established efficient cycloguanil production |
1963 | Repository formulation strategy | Worth D.F., U.S. Patent 3,074,947 | First description of pamoate salt for sustained release |
1965 | Scale-up production methods | Elslager E.F., Nature 206:630-631 | Optimized crystallization for clinical batches |
Cycloguanil pamoate functions as a dual-stage prodrug system: (1) the pamoate salt hydrolyzes slowly at physiological pH to release cycloguanil base, and (2) cycloguanil itself is the active metabolite of the antimalarial proguanil. The metabolic activation occurs primarily in hepatocytes via cytochrome P450 2C19 (CYP2C19)-mediated oxidation, where proguanil undergoes cyclization to form cycloguanil [5] [10]. This two-step activation creates complex pharmacokinetics:
Proguanil → (CYP2C19 oxidation) → Cycloguanil → (Pamoate hydrolysis) → Free cycloguanil
Approximately 40-60% of administered proguanil converts to cycloguanil in extensive metabolizers, but polymorphism in CYP2C19 significantly reduces conversion in poor metabolizers (10-20% conversion). The pamoate formulation bypasses first-pass metabolism by providing direct access to systemic circulation through intramuscular depots, though hepatic conversion remains necessary when administered as proguanil [5].
Recent evidence challenges the traditional view that cycloguanil is the sole active species. Plasmodium falciparum transformed with human DHFR remains sensitive to proguanil but resistant to cycloguanil, indicating distinct molecular targets:
This pharmacological divergence has therapeutic implications, particularly in atovaquone-proguanil combinations (Malarone®), where proguanil's non-DHFR mechanisms synergize with atovaquone, while cycloguanil exhibits antagonism [2].
Cycloguanil exerts its antiparasitic and potential anticancer effects through potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. The compound competitively binds the DHF substrate pocket with sub-nanomolar affinity for plasmodial DHFR (Ki = 0.4 nM) and low nanomolar affinity for human DHFR (Ki = 12.3 nM) [3]. The molecular basis for this inhibition involves:
Table 3: Comparative DHFR Inhibition Kinetics of Cycloguanil Analogues
Compound | Plasmodial DHFR IC50 (nM) | Human DHFR IC50 (nM) | Selectivity Index |
---|---|---|---|
Cycloguanil | 0.4 ± 0.1 | 12.3 ± 1.5 | 30.8 |
NSC127159 | 0.2 ± 0.05 | 8.7 ± 0.9 | 43.5 |
Pyrimethamine | 15.7 ± 2.3 | 350.0 ± 25.6 | 22.3 |
Methotrexate | 1.8 ± 0.3 | 0.8 ± 0.1 | 0.4 |
Resistance emerges through point mutations in the DHFR active site, most notably S108N, which introduces a steric barrier that reduces cycloguanil binding affinity by >200-fold. This contrasts with pyrimethamine resistance, which primarily involves N51I and C59R mutations [5].
Recent research reveals secondary pharmacological effects beyond folate metabolism disruption:
The renewed interest in cycloguanil analogues for cancer therapy stems from their ability to engage human DHFR at sub-nanomolar concentrations in cellular target engagement assays. NSC127159 (a cycloguanil derivative) shows potent activity against breast cancer cell lines (MDA-MB-468, MCF-7) by inducing characteristic folate metabolism disruption: accumulation of dihydrofolate (10-fold increase), depletion of tetrahydrofolate (85% reduction), and suppression of thymidylate synthesis within 4 hours of treatment [3].
Table 4: Metabolomic Changes Induced by Cycloguanil in Cancer Cells
Metabolite | Change vs. Control | Time of Onset | Rescue by Folinic Acid |
---|---|---|---|
Dihydrofolate (DHF) | ↑ 950% | 2 hours | Partial (62%) |
Tetrahydrofolate (THF) | ↓ 87% | 4 hours | Complete |
Thymidylate (dTMP) | ↓ 78% | 8 hours | Complete |
Purines (ATP/GTP) | ↓ 65% | 12 hours | Partial (45-73%) |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0